molecular formula C16H18N6OS2 B2613002 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394237-93-5

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2613002
CAS No.: 394237-93-5
M. Wt: 374.48
InChI Key: DSPMOIUUMAIDDJ-UHFFFAOYSA-N
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Description

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both triazole and thiadiazole rings in its structure suggests it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Thiadiazole Ring Formation: The thiadiazole ring is often formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives, such as esters or acyl chlorides.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled using a suitable linker, such as a butanamide group, through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is investigated for its antimicrobial, antifungal, and anticancer properties. The presence of triazole and thiadiazole rings is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, contributing to its efficacy in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also find applications in agriculture as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
  • 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide
  • 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butanamide

Uniqueness

Compared to similar compounds, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is unique due to the specific substitution pattern on the triazole and thiadiazole rings. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS2/c1-4-12(24-16-21-17-9-22(16)3)13(23)18-15-20-19-14(25-15)11-7-5-6-10(2)8-11/h5-9,12H,4H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMOIUUMAIDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC(=C2)C)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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